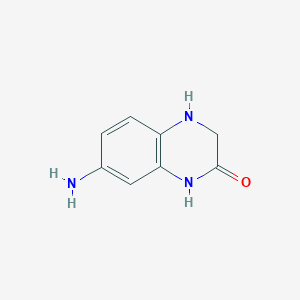

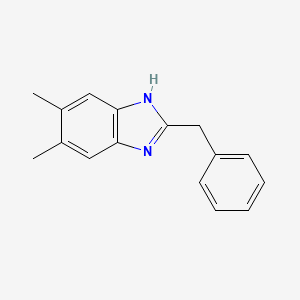

7-Amino-3,4-dihydroquinoxalin-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 7-Amino-3,4-dihydroquinoxalin-2(1H)-one and its derivatives can involve multiple strategies. One method detailed involves the parallel synthesis of 3,4-dihydroquinoxalin-2-ones through a combination of solid- and solution-phase chemistry, utilizing resin-bound alpha-amino acids and proceeding through an intramolecular cyclization and simultaneous traceless cleavage from the solid support (Laborde, Peterson, & Robinson, 2001). Another approach for synthesizing tetrahydroquinoxalines from 2-amino(nitro)anilines and 1,2-dicarbonyl compounds mediated by diboronic acid in water under metal-free conditions highlights the adaptability and environmental friendliness of modern synthetic methods (Liu et al., 2017).

Molecular Structure Analysis

The molecular structure of 7-Amino-3,4-dihydroquinoxalin-2(1H)-one provides a versatile framework for functionalization and interaction with various chemical entities. The presence of amino and quinoxaline groups allows for the formation of hydrogen bonds and other non-covalent interactions, which can be exploited in designing compounds with desired physical and chemical properties.

Chemical Reactions and Properties

This compound can undergo various chemical reactions, including N-alkylation, cyclization, and halosulfonylation, offering pathways to a wide range of derivatives with diverse functionalities. For instance, novel synthesis methods for highly substituted 3,4-dihydroquinoxalin-2-amine derivatives through three-component condensation reactions have been developed, showcasing the compound's reactivity and potential for diversification (Shaabani et al., 2008).

Applications De Recherche Scientifique

Anticancer Lead and Tumor-Vascular Disrupting Agents

The compound 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, a derivative of 7-Amino-3,4-dihydroquinoxalin-2(1H)-one, has been identified as a promising anticancer lead. It inhibited tumor growth significantly in mice and showed high antiproliferative activity in human tumor cell lines. This compound acts by inhibiting tumor cell proliferation, inducing apoptosis, and disrupting tumor vasculature, making it a novel class of tubulin-binding tumor-vascular disrupting agents (Cui et al., 2017).

Advances in Synthesis and Bioactivities

Recent advances in the synthesis of 3,4-Dihydroquinoxalin-2-ones, which include 7-Amino-3,4-dihydroquinoxalin-2(1H)-one, have been explored. Various synthetic approaches have been developed, highlighting the biological activity of these compounds (Kristoffersen & Hansen, 2017).

Solid- and Solution-Phase Parallel Synthesis

A new methodology for the parallel synthesis of 3,4-dihydroquinoxalin-2-ones, involving solid- and solution-phase chemistry, has been developed. This approach facilitates the generation of libraries in a high-throughput parallel format, beneficial for pharmaceutical research (Laborde et al., 2001).

Synthesis for Pharmaceutical Applications

The regioselectivity of cyclocondensation for synthesizing 3,4-dihydroquinoxalin-2(1H)-ones has been studied. This research is crucial for determining the structure of regioisomers and has significant implications for the synthesis of pharmaceutical applications (Dobiáš et al., 2017).

Enzyme Substrate Studies

Studies on 3,4-dihydroquinoxalin-2(1H)-one derivatives as potential substrates for enzymes like horseradish peroxidase and its mimetic enzyme hemin have been conducted. This research is pivotal for understanding enzyme-substrate interactions and for developing new biochemical assays (Li & Townshend, 1997).

Aerobic Oxidative Amination

A copper-catalyzed aerobic sp3 C-H amination of 3,4-dihydroquinoxalin-2(1H)-ones has been developed. This method provides an efficient way to access 3-aminoquinoxalinone derivatives, useful in pharmaceutical synthesis (Wan et al., 2021).

Propriétés

IUPAC Name |

7-amino-3,4-dihydro-1H-quinoxalin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c9-5-1-2-6-7(3-5)11-8(12)4-10-6/h1-3,10H,4,9H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJXGMOLGTSLRTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(N1)C=CC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20328576 |

Source

|

| Record name | 7-Amino-3,4-dihydroquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20328576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Amino-3,4-dihydroquinoxalin-2(1H)-one | |

CAS RN |

251474-50-7 |

Source

|

| Record name | 7-Amino-3,4-dihydroquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20328576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-3-[(2-pyridin-2-ylethyl)thio]propanoic acid](/img/structure/B1267798.png)